(1S,2S)-N-Arachidonoylcyclopropanolamide
Description
(1S,2S)-N-Arachidonoylcyclopropanolamide is a synthetic cyclopropane-containing analog of endocannabinoids, designed to interact with cannabinoid receptors. Its structure combines a cyclopropanolamide core with an arachidonoyl fatty acid chain, conferring specificity for cannabinoid receptor 1 (CB1). Unlike endogenous ligands such as anandamide, this compound features a rigid cyclopropane ring, which stabilizes its conformation and enhances receptor-binding properties .
Properties
Molecular Formula |
C23H37NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(1S,2S)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22-/m0/s1 |
InChI Key |
LZHCSJBKBARIFQ-NILUWUTCSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H]1C[C@@H]1O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereochemical Isomers
The stereochemistry of cyclopropanolamide derivatives critically influences CB1 binding affinity. Key comparisons include:
| Compound Name | Stereochemistry | Ki (CB1) | Source |
|---|---|---|---|
| (1S,2S)-N-Arachidonoylcyclopropanolamide | (1S,2S) | 28 nM | |
| (1R,2R)-N-Arachidonoylcyclopropanolamide | (1R,2R) | 11 nM | |
| (1R,2S)-N-Arachidonoylcyclopropanolamide | (1R,2S) | 20 nM |
Key Findings :
- The (1R,2R) isomer exhibits the highest CB1 affinity (Ki = 11 nM), suggesting that the spatial orientation of the cyclopropane ring significantly impacts receptor interaction.
- The (1S,2S) isomer shows reduced potency (Ki = 28 nM), indicating stereochemical preferences in CB1 binding pockets .
Acyl Chain Modifications
Replacing the arachidonoyl group with oleic acid (a monounsaturated fatty acid) drastically alters receptor affinity:
| Compound Name | Acyl Chain | Ki (CB1) | Source |
|---|---|---|---|
| (1S,2S)-N-Arachidonoylcyclopropanolamide | Arachidonoyl | 28 nM | |
| (1S,2S)-N-Oleoylcyclopropanolamide | Oleoyl | 1400 nM | |
| (1R,2S)-N-Oleoylcyclopropanolamide | Oleoyl | 820 nM |
Key Findings :
- The arachidonoyl chain (20:4, ω-6) is essential for high-affinity CB1 binding. Its polyunsaturated structure likely facilitates hydrophobic interactions with the receptor’s lipid-binding domain.
- Oleoyl derivatives (18:1, ω-9) exhibit >50-fold lower affinity, highlighting the importance of chain length and unsaturation .
Functional Activity Across Cannabinoid Receptors
| Compound Name | CB1 Ki (nM) | CB2 Activity | Source |
|---|---|---|---|
| (1S,2S)-N-Arachidonoylcyclopropanolamide | 28 | Inhibitor (unquantified) | |
| (1R,2R)-N-Arachidonoylcyclopropanolamide | 11 | Inhibitor (unquantified) |
Key Findings :
- All cyclopropanolamides listed in are annotated as CB2 inhibitors, but quantitative data (e.g., Ki, IC50) are absent. This contrasts with CB1, where precise binding metrics are available .
Mechanistic and Pharmacological Implications
Stereochemistry-Driven Selectivity
The (1R,2R) isomer’s superior CB1 affinity may arise from optimal alignment with the receptor’s transmembrane helices, particularly TM3 and TM6, which are critical for ligand recognition.
Acyl Chain as a Determinant of Potency
The arachidonoyl group mimics endogenous CB1 ligands like 2-AG, enabling competitive displacement. Its four double bonds likely induce a bent conformation, enhancing membrane penetration and receptor docking .
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